Euphorbol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euphorbol is a naturally occurring diterpenoid compound found in various species of the Euphorbiaceae family. It is known for its complex structure and significant biological activities. This compound and its derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of cancer research and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of euphorbol typically involves the extraction from natural sources, such as plants in the Euphorbiaceae family. The process begins with the extraction of crude plant material using solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its structure. advances in biotechnology and synthetic biology may pave the way for more efficient production methods in the future. Currently, the primary source remains natural extraction.
Chemical Reactions Analysis
Types of Reactions
Euphorbol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities and potential therapeutic applications.
Scientific Research Applications
Euphorbol has a wide range of scientific research applications:
Chemistry: this compound and its derivatives are used as starting materials for the synthesis of complex organic molecules.
Biology: this compound is studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: this compound derivatives are investigated for their potential as anticancer agents, immunomodulators, and anti-inflammatory compounds.
Industry: this compound is used in the development of bioactive compounds for pharmaceuticals and agrochemicals.
Mechanism of Action
Euphorbol exerts its effects primarily through the activation of protein kinase C (PKC). This compound derivatives mimic diacylglycerol, a natural ligand of PKC, leading to the activation of this kinase. This activation triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Euphorbol is structurally similar to other diterpenoids such as phorbol and ingenol. this compound is unique in its specific biological activities and its ability to selectively activate certain isoforms of protein kinase C. Similar compounds include:
Phorbol: Known for its tumor-promoting activity through PKC activation.
Ingenol: Studied for its anticancer properties and use in topical treatments for skin conditions.
This compound’s distinct structure and selective biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.